Denatonium; saccharine

描述

Contextualization within Gustatory Science

Gustatory science, the study of taste, seeks to understand how chemical signals in food are transduced into neural signals that the brain perceives as distinct taste qualities. Denatonium (B1200031), recognized as the bitterest substance known, and saccharin (B28170), a widely used artificial sweetener, serve as potent and specific stimuli for two of the five basic tastes: bitter and sweet. wikipedia.orgresearchgate.net Their use in research allows scientists to selectively activate the cellular pathways responsible for these taste modalities, providing a window into the fundamental processes of taste perception.

The human sense of taste is a critical gatekeeper, encouraging the consumption of energy-rich foods (sweet) and warning against potentially toxic substances (bitter). researchgate.net Denatonium, with its overwhelmingly aversive taste, is a powerful tool for studying the mechanisms of poison detection. mdpi.com Conversely, saccharin's ability to elicit a sweet sensation without providing calories makes it a key compound for dissecting the pathways of nutrient identification and hedonic feeding responses. mdpi.com

Academic Significance in Taste Perception Studies

The academic significance of denatonium and saccharin lies in their ability to act as specific molecular probes for taste receptors. The discovery and characterization of the T2R family of bitter taste receptors and the T1R family of sweet taste receptors were greatly facilitated by using these compounds. nih.govfrontiersin.org Denatonium activates a number of T2R receptors, making it a broad-spectrum agonist for studying bitter taste transduction. wikipedia.orgacs.org Saccharin, while primarily activating the T1R2/T1R3 sweet receptor, also interacts with certain T2R bitter receptors at higher concentrations, contributing to its characteristic bitter aftertaste and providing a unique tool for studying the interplay between sweet and bitter perception. researchgate.netresearchgate.netnih.gov

The specific and potent nature of these compounds allows for a variety of experimental applications, from in vitro studies on isolated taste receptor cells to in vivo behavioral studies in animal models. nih.govjneurosci.orgnih.gov This versatility has made denatonium and saccharin fundamental to our understanding of taste coding, receptor-ligand interactions, and the physiological responses triggered by taste stimuli, not only in the oral cavity but also in extra-oral tissues where taste receptors are now known to be expressed. nih.govnih.gov

Overview of Research Trajectories in Bitter and Sweet Chemosensation

Research utilizing denatonium and saccharin has followed several key trajectories, leading to significant breakthroughs in the field of chemosensation.

Bitter Chemosensation:

Receptor Identification and Characterization: Denatonium has been instrumental in identifying and characterizing the function of multiple T2R bitter taste receptors. wikipedia.orgacs.org Studies have shown that denatonium benzoate (B1203000) activates at least eight distinct human T2R receptors. wikipedia.org

Signal Transduction Pathways: Research using denatonium has elucidated the downstream signaling cascade of bitter taste, which involves the activation of G-proteins (specifically gustducin), phospholipase C (PLC), and the subsequent release of intracellular calcium. frontiersin.orgnih.govnih.gov

Extra-oral Receptor Function: The use of denatonium has expanded beyond the tongue, revealing the presence and physiological roles of bitter taste receptors in other parts of the body, such as the airways, where they may act as bronchodilators, and the gastrointestinal tract, where they can influence physiological responses to potentially toxic substances. wikipedia.orgnih.govphysiology.org

Sweet Chemosensation:

Receptor Function and Specificity: Saccharin has been a key tool in understanding the function of the T1R2/T1R3 heterodimer as the primary sweet taste receptor. nih.gov

Dual Taste Properties: The dual sweet and bitter taste of saccharin has prompted research into the mechanisms of "off-tastes" and the complex interactions between different taste modalities. researchgate.netacs.orgnih.gov Studies have identified specific T2R receptors (hTAS2R43 and hTAS2R44) that are activated by saccharin, explaining its bitter aftertaste. nih.gov

Inhibitory Interactions: Intriguing research has shown that saccharin can inhibit the activation of certain bitter taste receptors, a phenomenon that has implications for developing taste modulators and improving the palatability of foods and pharmaceuticals. acs.orgresearchgate.netacs.org

The following interactive data tables summarize key research findings related to the use of denatonium and saccharin in chemoreception research.

Interactive Data Table: Research Findings on Denatonium

| Research Area | Key Finding | Organism/System | Reference |

| Receptor Activation | Activates multiple T2R bitter taste receptors, including TAS2R4, TAS2R8, TAS2R10, TAS2R39, TAS2R43, TAS2R16, TAS2R46, and TAS2R47. | Human | wikipedia.org |

| Signal Transduction | Activates a PLC-mediated signaling cascade in nasal solitary chemoreceptor cells. | Mouse | nih.gov |

| Signal Transduction | Increases intracellular calcium levels in taste cells. | Mudpuppy, Rat | nih.gov |

| Physiological Response | Can act as a bronchodilator by activating bitter taste receptors in airway smooth muscle. | Guinea Pig | wikipedia.orgphysiology.org |

| Behavioral Response | Rats are unable to discriminate between the taste of denatonium and quinine (B1679958). | Rat | jneurosci.org |

Interactive Data Table: Research Findings on Saccharin

| Research Area | Key Finding | Organism/System | Reference |

| Dual Taste Perception | Elicits both sweet and bitter tastes, with the bitterness becoming more pronounced at higher concentrations. | Human | researchgate.netresearchgate.net |

| Receptor Activation (Bitter) | Activates hTAS2R43 and hTAS2R44 bitter taste receptors. | Human | nih.gov |

| Receptor Activation (Sweet) | Activates the T1R2/T1R3 sweet taste receptor. | Human | nih.gov |

| Inhibitory Effects | Can inhibit the response of certain bitter taste receptors to other bitter compounds. | Zebrafish | researchgate.net |

| Cross-modal Interactions | Can mutually suppress the bitterness of other compounds like cyclamate through receptor inhibition. | Human | acs.orgacs.org |

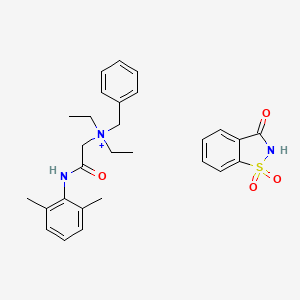

属性

分子式 |

C28H34N3O4S+ |

|---|---|

分子量 |

508.7 g/mol |

IUPAC 名称 |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9)/p+1 |

InChI 键 |

AOVWCKBXCSVODH-UHFFFAOYSA-O |

规范 SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

产品来源 |

United States |

Molecular and Cellular Mechanisms of Denatonium and Saccharin Gustatory Transduction

Taste Receptor Interactions and Ligand Binding Kinetics

The initial step in taste perception involves the binding of tastants to specific taste receptors, which are G protein-coupled receptors (GPCRs). The nature of this interaction, including binding affinity and receptor activation, dictates the subsequent intracellular signaling cascade and ultimately the perceived taste.

Denatonium (B1200031), one of the most bitter compounds known, is a potent agonist for a subset of the 25 human bitter taste receptors (T2Rs or TAS2Rs). nih.govjci.org Its interaction with these receptors triggers a signaling pathway that leads to the perception of bitterness.

Research has identified several specific human T2R subtypes that are activated by denatonium. Functional expression studies have demonstrated that denatonium benzoate (B1203000) activates approximately eight different T2R subtypes. nih.govjci.orgbiorxiv.org Among the most well-characterized are hTAS2R4, hTAS2R10, and hTAS2R44. oup.comoup.comresearchgate.net

The activation of hTAS2R44 by denatonium is concentration-dependent. oup.com While one study suggested that hTAS2R4 might be a low-affinity receptor for denatonium, oup.comoup.com other research has confirmed its role in denatonium perception. The receptors for denatonium, including TAS2R4 and TAS2R10, have been found to be expressed in tissues outside of the oral cavity, such as the guinea pig trachea. researchgate.net

Human Bitter Taste Receptors (T2Rs) Activated by Denatonium

| T2R Subtype | Activation Confirmed | Notes |

|---|---|---|

| hTAS2R4 | Yes | May have lower affinity for denatonium. oup.comoup.com |

| hTAS2R10 | Yes | Expressed in extra-oral tissues. researchgate.net |

| hTAS2R44 | Yes | Activation is concentration-dependent. oup.com |

The interaction of bitter compounds with T2Rs can be either selective, activating a single receptor subtype, or promiscuous, activating multiple subtypes. nih.gov Denatonium is considered a promiscuous ligand, as it activates a range of T2Rs. nih.govjci.orgbiorxiv.org This promiscuity is a common feature among many bitter tastants and their receptors. nih.gov

The ability of denatonium to activate multiple T2Rs contributes to the robust and intensely bitter sensation it elicits. The specific repertoire of T2Rs activated by a particular bitter compound determines the unique perceptual quality of its bitterness. nih.gov

Saccharin (B28170) is a well-known artificial sweetener that elicits a sweet taste through its interaction with the T1R2/T1R3 sweet taste receptor, a heterodimer of two class C GPCRs. nih.govscienceopen.comnih.gov The activation of this receptor initiates a downstream signaling cascade that results in the perception of sweetness. nih.gov

A notable characteristic of saccharin is its dual taste modality; it is perceived as sweet at low concentrations and increasingly bitter at higher concentrations. nih.govresearchgate.netresearchgate.net This concentration-dependent shift in taste perception is a result of its interaction with both sweet and bitter taste receptors.

At lower concentrations (typically below 3 mM), saccharin preferentially binds to the high-affinity orthosteric site on the T1R2 subunit of the sweet taste receptor, leading to its activation and the perception of sweetness. nih.govresearchgate.net However, as the concentration of saccharin increases, it begins to interact with allosteric inhibitory sites on both the T1R2 and T1R3 subunits, which can inhibit the receptor's response to sweeteners. nih.govscienceopen.comnih.gov This inhibition of the sweet taste receptor, coupled with the activation of bitter taste receptors, contributes to the complex taste profile of saccharin at higher concentrations. researchgate.net

The bitter aftertaste of saccharin is attributed to its ability to activate specific human bitter taste receptors (T2Rs). nih.govnih.gov Functional expression studies have identified hTAS2R43 and hTAS2R44 as being activated by saccharin at concentrations that are known to elicit a bitter taste. nih.govjneurosci.org These two receptors share a high degree of amino acid identity, which likely explains their similar functional response to saccharin. nih.gov

In addition to hTAS2R43 and hTAS2R44, research has also implicated hTAS2R31 in the perception of saccharin's bitterness. nih.govtum.de The activation of these specific T2R subtypes by saccharin provides a molecular basis for its characteristic bitter side taste. nih.govnih.gov

Human Taste Receptors Activated by Saccharin

| Receptor | Taste Modality | Concentration Dependence | Specific Subtypes Activated |

|---|---|---|---|

| T1R2/T1R3 | Sweet | Activated at low concentrations (<3 mM). nih.govresearchgate.net | - |

| T2Rs | Bitter | Activated at higher concentrations. nih.govresearchgate.net | hTAS2R43, hTAS2R44, hTAS2R31. nih.govjneurosci.orgnih.govtum.de |

Allosteric Modulation and Competitive Inhibition of Taste Receptors by Co-presence of Compounds

The simultaneous presence of denatonium and saccharin introduces a complex interplay at the taste receptor level, where one compound can influence the binding and activation of a receptor by another. This modulation is fundamental to how mixtures of tastants are perceived.

The interaction between bitter and sweet compounds can occur directly at the receptor proteins. Saccharin, known for its sweet taste with a bitter aftertaste, can directly inhibit the function of bitter taste receptors (TAS2Rs) that are activated by other compounds. Research has demonstrated that saccharin can inhibit the response of the zebrafish bitter taste receptor drT2R3a to denatonium in a concentration-dependent manner. researchgate.net This suggests that saccharin can occupy the same or an overlapping binding site on the receptor, or bind to an allosteric site that changes the receptor's conformation, thereby reducing its activation by denatonium.

| Compound | Primary Taste | Receptor(s) Activated | Observed Modulatory Interaction |

|---|---|---|---|

| Denatonium | Bitter | hTAS2R4, hTAS2R10, etc. | Activation can be inhibited by Saccharin (on drT2R3a) |

| Saccharin | Sweet & Bitter | TAS1R2/T1R3 (Sweet), hTAS2R31, hTAS2R43 (Bitter) | Acts as an agonist and allosteric antagonist on its own sweet receptor; can inhibit denatonium activation of a bitter receptor |

Adaptation, or a decrease in taste intensity following prolonged stimulation, is a key feature of the gustatory system. When two different compounds activate the same receptor or downstream signaling pathway, they can induce cross-adaptation, where exposure to one compound reduces the perceived intensity of the other. This phenomenon is a strong indicator of a shared molecular mechanism.

Studies have shown that saccharin and another artificial sweetener with a bitter off-taste, acesulfame (B1210027) K, exhibit cross-adaptation. researchgate.net Both of these compounds are known to activate the same bitter taste receptors, hTAS2R43 and hTAS2R44. researchgate.net This finding supports the principle that repeated stimulation of a specific receptor pool by different agonists leads to a temporary desensitization of that pathway. Similarly, research on bitter compounds found in chicory and roasted coffee demonstrated that because they activate an overlapping set of TAS2Rs, sequential tasting leads to significant cross-adaptation, reducing the perceived bitterness of the second stimulus. frontiersin.org

While direct experimental studies on cross-adaptation between denatonium and saccharin are limited, the principle of shared receptors predicts that such an effect would be minimal, as they primarily activate different subsets of the 25 TAS2Rs. However, any potential overlap in their receptor activation profiles or downstream signaling could lead to subtle cross-desensitization effects.

Downstream Intracellular Signaling Pathways in Taste Receptor Cells

Regardless of which specific bitter or sweet receptor is initially activated by denatonium or saccharin, the signal is transduced within the Type II taste receptor cell through a canonical intracellular signaling pathway. This pathway converts the chemical binding event at the cell surface into an electrical signal that can be transmitted to the nervous system.

Both sweet (TAS1R) and bitter (TAS2R) taste receptors are G-protein coupled receptors (GPCRs). nih.gov When a tastant like denatonium or saccharin binds to its respective receptor, it causes a conformational change in the receptor protein. This change allows the receptor to activate a heterotrimeric G-protein located on the inner surface of the cell membrane. The primary G-protein involved in bitter and sweet taste transduction is gustducin. nih.gov

Upon activation, the G-protein splits into its α-subunit (α-gustducin) and a βγ-subunit complex (Gβγ). nih.gov It is the liberated Gβγ complex that carries the signal forward by activating the enzyme Phospholipase C, beta 2 isoform (PLCβ2). nih.govmdpi.com This activation step is a crucial point of convergence for signals originating from different bitter and sweet receptors.

Once activated, PLCβ2 acts on a phospholipid component of the cell membrane called phosphatidylinositol 4,5-bisphosphate (PIP2). PLCβ2 cleaves PIP2 into two important second messenger molecules: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov

IP3 is a small, water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors (IP3R3) on the surface of the endoplasmic reticulum (ER), which serves as the cell's internal calcium store. nih.govresearchgate.net This binding opens the IP3 receptor channels, leading to a rapid and transient release of stored calcium ions (Ca2+) into the cytoplasm. researchgate.net This elevation of intracellular Ca2+ is the central signaling event that drives the taste response. While the IP3/Ca2+ pathway is the primary route for denatonium and the bitter component of saccharin, some evidence suggests that certain sweet compounds may also utilize a pathway involving another second messenger, cyclic AMP (cAMP), although the IP3 pathway is considered dominant for artificial sweeteners like saccharin. researchgate.net

| Step | Key Molecule/Event | Function |

|---|---|---|

| 1. Receptor Activation | Denatonium/Saccharin binds to TAS2R/TAS1R | Initiates the signaling cascade. |

| 2. G-Protein Activation | Gustducin (α, β, γ subunits) | Gβγ subunit dissociates to activate PLCβ2. |

| 3. Enzyme Activation | Phospholipase Cβ2 (PLCβ2) | Cleaves PIP2 into IP3 and DAG. |

| 4. Second Messenger Generation | Inositol 1,4,5-trisphosphate (IP3) | Diffuses to the endoplasmic reticulum. |

| 5. Cellular Response | Ca2+ Release | IP3 binds to IP3R3, releasing Ca2+ from the ER into the cytoplasm. |

The increase in intracellular Ca2+ directly gates, or opens, specific ion channels in the plasma membrane of the taste cell. The primary channel responsible for the subsequent electrical signal is the Transient Receptor Potential cation channel, subfamily M, member 5 (TRPM5). nih.govnih.gov TRPM5 is a monovalent cation-selective channel, meaning it primarily allows the passage of ions like sodium (Na+). pnas.org The opening of TRPM5 channels leads to an influx of Na+ ions, which depolarizes the cell membrane, changing its electrical potential. pnas.org Recent studies indicate that another related channel, TRPM4, is also present in these cells and is required along with TRPM5 for a normal taste response. pnas.orgresearchgate.net

While some bitter compounds like quinine (B1679958) can directly inhibit TRPM5, studies have shown that denatonium has only a very weak effect on the channel itself, indicating its action is almost entirely upstream via the GPCR cascade. nih.gov

If stimulation with a bitter compound like denatonium is prolonged, the initial release of Ca2+ from the ER can lead to the depletion of these internal stores. This depletion is sensed by proteins in the ER membrane, which then activate another class of channels in the plasma membrane known as store-operated channels (SOCs). These channels open to allow Ca2+ to flow into the cell from the outside, providing a more sustained elevation of intracellular calcium to maintain the signal.

Cross-Talk Mechanisms at the Cellular Level beyond the Oral Cavity

The gustatory receptors responsible for detecting denatonium and saccharin are not exclusively located in the oral cavity. A growing body of research has identified the expression of these chemosensory receptors in a wide array of extra-oral tissues and cells, where they participate in diverse physiological processes. nih.govmdpi.comfrontiersin.org These extra-oral taste receptors act as sensors for endogenous and exogenous molecules, initiating cellular signaling cascades that modulate functions in the respiratory, gastrointestinal, endocrine, and hematopoietic systems. nih.govmdpi.comfrontiersin.org The activation of bitter taste receptors (TAS2Rs) by denatonium and sweet taste receptors (TAS1Rs) by saccharin in these non-gustatory locations leads to complex cellular responses and reveals intricate cross-talk mechanisms that extend far beyond taste perception.

Denatonium-Activated TAS2R Signaling in Non-Gustatory Tissues

Denatonium, a potent agonist for several TAS2Rs, elicits significant physiological responses in various tissues by initiating specific intracellular signaling pathways. nih.govphysiology.org

In the Respiratory System: In airway smooth muscle (ASM), TAS2Rs (including TAS2R4 and TAS2R10) are expressed and their activation by denatonium leads to a paradoxical relaxation and bronchodilation. physiology.orgnih.govnih.gov This response is initiated by a G protein-coupled signaling cascade that activates Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i). nih.govatsjournals.org Unlike typical smooth muscle contraction, this localized calcium signal is thought to activate large-conductance Ca2+-activated potassium channels (BKCa), causing membrane hyperpolarization and relaxation. physiology.orgnih.gov However, the precise role of BKCa channels remains under investigation, with some studies showing that channel blockers only partially inhibit the relaxation effect. physiology.org

In the upper respiratory tract, TAS2R activation in sinonasal epithelial cells by denatonium triggers innate immune responses. jci.org This process involves a PLCβ2-dependent calcium signal that propagates to neighboring cells via gap junctions, ultimately stimulating the secretion of antimicrobial peptides, such as β-defensins. jci.org Interestingly, this defensive mechanism is subject to negative regulation, as the activation of co-expressed T1R sweet receptors can inhibit the denatonium-induced calcium response and subsequent antimicrobial secretion. jci.org Furthermore, in tracheal brush cells, denatonium stimulates TAS2Rs, leading to a calcium-dependent release of acetylcholine (B1216132) (ACh), which in turn modulates ion transport in adjacent cells by inhibiting epithelial sodium channels (ENaC). mdpi.com

In the Hematopoietic and Immune Systems: TAS2Rs and their downstream signaling components are functionally expressed in hematopoietic stem and progenitor cells (HSPCs). nih.govoup.com Activation of these receptors by denatonium in umbilical cord blood-derived CD34+ cells exerts an antiproliferative effect, reduces their clonogenic and repopulating potential in vitro, and impairs cell trafficking by diminishing migration towards the chemoattractant CXCL12. nih.gov In the context of hematological malignancies, denatonium has been shown to activate TAS2Rs in Acute Myeloid Leukemia (AML) cells. nih.gov This activation reduces AML cell proliferation by inducing cell cycle arrest, promotes apoptosis through caspase activation, and impairs cell motility and metabolism. nih.gov

In the Endocrine System: The expression of TAS2Rs extends to the pancreas, where denatonium can directly influence hormone secretion from islets. Studies have shown that denatonium stimulates the secretion of insulin (B600854), glucagon, and somatostatin (B550006) from mouse pancreatic islets, independent of ambient glucose concentrations. physiology.orgnih.gov The mechanism underlying denatonium-stimulated insulin secretion involves the closure of KATP channels, activation of T2R signaling pathways within beta-cells, and the release of intra-islet glucagon-like peptide-1 (GLP-1). physiology.org

| Tissue/Cell Type | Receptor(s) Activated | Key Signaling Events | Physiological Response | Reference(s) |

|---|---|---|---|---|

| Airway Smooth Muscle | TAS2R4, TAS2R10 | ↑ [Ca2+]i, Activation of K+ channels (BKCa) | Bronchodilation and muscle relaxation | physiology.orgnih.govnih.gov |

| Sinonasal Epithelial Cells | TAS2Rs | PLCβ2 activation, ↑ [Ca2+]i, Signal propagation via gap junctions | Secretion of antimicrobial peptides (β-defensins) | jci.org |

| Tracheal Brush Cells | TAS2Rs | PLCβ2 activation, ↑ [Ca2+]i, TRPM5 activation | Acetylcholine (ACh) release, inhibition of ENaC in neighboring cells | mdpi.com |

| Hematopoietic Stem/Progenitor Cells (CD34+) | TAS2Rs | G-protein/PLCβ2 signaling | Anti-proliferative effect, reduced clonogenicity, impaired migration | nih.govoup.com |

| Acute Myeloid Leukemia (AML) Cells | TAS2R4, T2R8, T2R10, T2R13, T2R30/47 | ↑ [Ca2+]i | Reduced proliferation, cell cycle arrest, apoptosis, impaired motility | nih.gov |

| Pancreatic Islet Cells | TAS2Rs | KATP channel closure, intra-islet GLP-1 release | Stimulation of insulin, glucagon, and somatostatin secretion | physiology.orgnih.gov |

Saccharin-Activated Receptor Signaling in Non-Gustatory Tissues

Saccharin is unique in its ability to activate both sweet (TAS1R2/TAS1R3) and bitter (TAS2R31, TAS2R43, TAS2R44) taste receptors. nih.govnih.govresearchgate.net This dual agonism leads to varied and complex cellular responses in extra-oral tissues.

In the Endocrine and Gastrointestinal Systems: In pancreatic β-cells, saccharin acts as a ligand for the TAS1R2/T1R3 sweet taste receptor to stimulate insulin secretion. nih.govnih.gov This action is dependent on the activation of the canonical sweet taste signaling pathway, involving PLC activation, a subsequent influx of calcium, and the vesicular exocytosis of insulin. nih.govnih.govmdpi.com The cation channel TRPM5 has been identified as a partial mediator of this effect. nih.govnih.gov

The gastrointestinal tract is another key site of saccharin's extra-oral activity. In enteroendocrine L-cells, activation of TAS1R2/T1R3 by saccharin can evoke the secretion of hormones like GLP-2. liverpool.ac.uk This hormone is known to enhance intestinal glucose absorption by upregulating the expression of the sodium-glucose co-transporter 1 (SGLT1) and promoting mucosal growth. liverpool.ac.uk Conversely, other research using in vitro models of the intestinal epithelium (Caco-2 cells) has shown that saccharin can disrupt intestinal barrier integrity. rsc.org This effect was characterized by increased paracellular permeability and was found to be mediated by a mechanism involving the activation of nuclear factor-κB (NF-κB), which leads to the ubiquitination and reduction of the tight junction protein claudin-1. rsc.org

In the Immune System: Saccharin has also been observed to exert effects on immune cells. In isolated human neutrophils, saccharin can modulate the transcriptional regulation of its own sweet taste receptors (TAS1R2 and TAS1R3) as well as the expression of various cytokines and their corresponding receptors, suggesting a role in modulating immune cell function. researchgate.net

| Tissue/Cell Type | Receptor(s) Activated | Key Signaling Events | Physiological Response | Reference(s) |

|---|---|---|---|---|

| Pancreatic β-cells | TAS1R2/TAS1R3 | PLC activation, ↑ [Ca2+]i, TRPM5 channel activity | Potentiation of insulin secretion | nih.govnih.govmdpi.com |

| Intestinal L-cells (ruminant) | TAS1R2/TAS1R3 | G-protein signaling | Secretion of GLP-2, leading to increased SGLT1 expression | liverpool.ac.uk |

| Intestinal Epithelial Cells (Caco-2) | Not specified (receptor-independent mechanism suggested) | NF-κB activation, ubiquitination of claudin-1 | Increased paracellular permeability, disruption of barrier function | rsc.org |

| Neutrophils | TAS1R2/TAS1R3 | Transcriptional regulation | Modulation of taste receptor and cytokine gene expression | researchgate.net |

| Multiple Cell Types | TAS2R31, TAS2R43, TAS2R44 | ↑ [Ca2+]i | Activation of bitter taste signaling pathways | nih.govresearchgate.net |

Neurophysiological and Psychophysical Investigations of Denatonium and Saccharin Perception

Peripheral Gustatory Nerve Responses

The initial detection of taste stimuli occurs in the taste buds, which are innervated by afferent nerve fibers that transmit taste information to the brain. The chorda tympani and glossopharyngeal nerves are two of the primary nerves responsible for relaying this information.

Studies in animal models, such as C57BL/6J mice, have revealed distinct response patterns of the chorda tympani (CT) and glossopharyngeal (NG) nerves to denatonium (B1200031) and saccharin (B28170). In general, the CT nerve, which innervates the front of the tongue, responds more strongly to sweeteners, while the NG nerve, which innervates the back of the tongue, is more responsive to bitter compounds. nih.govnih.gov

For instance, denatonium benzoate (B1203000) elicits strong responses in the NG nerve with no significant response in the CT nerve. nih.gov However, a small, transient response to denatonium has been observed in the CT nerve, which may play a role in taste-related behaviors. nih.gov Conversely, saccharin can elicit responses in both nerves. At lower concentrations, the response to saccharin is not significantly different between the CT and NG nerves. However, at high concentrations, the NG nerve shows a larger response, which corresponds with the emergence of a bitter taste in addition to sweetness. nih.gov This dual taste profile of saccharin is also reflected in behavioral studies, where mice show a preference for saccharin at lower concentrations but reject it at higher concentrations. nih.gov This suggests that saccharin stimulates both sweet and bitter taste receptors, with a lower affinity for the bitter receptors (T2Rs), leading to a more prominent bitter perception and NG response at higher concentrations. nih.gov

| Compound | Chorda Tympani (CT) Response | Glossopharyngeal (NG) Response | Notes |

|---|---|---|---|

| Denatonium Benzoate | No significant response (a small phasic response may be observed) | Strong response | Primarily detected by the posterior part of the tongue. |

| Saccharin (low concentration) | Significant response | Significant response (not significantly different from CT) | Perceived as predominantly sweet. |

| Saccharin (high concentration) | Response present | Larger response than CT | Exhibits both sweet and bitter taste qualities. |

The transduction of bitter and sweet tastes involves the activation of specific G protein-coupled receptors (GPCRs) located in taste receptor cells. Bitter compounds like denatonium are detected by a family of receptors known as T2Rs. oxfordre.com Saccharin, on the other hand, can activate both the sweet taste receptor, a heterodimer of T1R2 and T1R3, and certain bitter taste receptors, specifically hTAS2R43 and hTAS2R44 in humans. nih.govjneurosci.orgresearchgate.net

The activation of these receptors initiates an intracellular signaling cascade. For denatonium, this involves an increase in intracellular calcium ([Ca2+]i), initially through release from intracellular stores. physiology.orgnih.gov Prolonged exposure to denatonium can lead to a sustained increase in [Ca2+]i that is dependent on the influx of calcium from outside the cell through store-operated channels. physiology.orgnih.gov This influx of calcium is a critical step in the signaling pathway that ultimately leads to neurotransmitter release and the generation of an action potential in the afferent nerve fiber.

Electrophysiological recordings from the human tongue have demonstrated that different taste qualities elicit distinct patterns of bioelectrical potential changes. nih.gov Furthermore, the temperature of a taste stimulus can significantly affect the neural responses in the chorda tympani nerve. For saccharin, the response magnitude is typically maximal between 35°C and 39°C, decreasing at cooler or warmer temperatures. nih.gov

| Compound | Receptor(s) Activated | Primary Intracellular Signal | Key Ion Channel Involvement |

|---|---|---|---|

| Denatonium | T2Rs | Increase in intracellular Ca2+ | Store-operated Ca2+ channels |

| Saccharin | T1R2/T1R3 (sweet), hTAS2R43/hTAS2R44 (bitter) | Increase in intracellular Ca2+ | TRPM5 |

Central Gustatory Pathway Processing

After the initial processing by peripheral nerves, taste information is relayed to several regions of the brain for further processing and interpretation.

The first central relay station for taste information is the nucleus of the solitary tract (NST) in the brainstem. nih.govphysiology.org Single-neuron recordings in the rat NST have identified neurons that respond selectively to bitter taste stimuli, including denatonium benzoate. nih.govphysiology.org These "bitter-best" neurons are particularly responsive to stimuli applied to the foliate papillae, which are innervated by the glossopharyngeal nerve. nih.govphysiology.org

Studies have also investigated how the NST processes the complex taste of saccharin. In rats that are averse to saccharin, the neural response in the NST is dominated by sodium-salt-responsive neurons (N cells), with a minimal contribution from sugar-responsive neurons (S cells). nih.gov In contrast, in saccharin-preferring rats, both N and S cells contribute almost equally to the response. nih.gov This suggests that individual differences in taste preference for saccharin are reflected in the pattern of neural activity within the NST.

From the brainstem, taste information is relayed to the thalamus and then to the primary gustatory cortex, located in the insula. nih.gov Research has shown that sweet and bitter tastes are represented in distinct, non-overlapping regions of the gustatory cortex, forming a "gustotopic map". nih.govnih.govh1.co This spatial segregation of taste qualities in the cortex is a key principle of how the brain organizes and interprets taste information. nih.govh1.co

Studies have identified specific regions of interest (ROIs) in the brain where structure is associated with the perceived intensity of sweet and bitter tastes. qimrberghofer.edu.au For example, the volumes of certain cortical and subcortical regions, such as the caudate and entorhinal cortex, have been correlated with the perception of bitterness. qimrberghofer.edu.au

The brain uses specific neural codes to represent different taste qualities. The concept of "labeled lines" suggests that there are dedicated neural pathways for each basic taste, from the periphery to the cortex. h1.co This is supported by the finding of distinct cortical fields for sweet and bitter tastes. nih.govh1.co Manipulating the activity of neurons in these specific cortical fields can directly control an animal's perception and behavioral responses to sweet and bitter stimuli. nih.gov

Advanced Research Methodologies for Denatonium and Saccharin Study

In Vitro Taste Receptor Cell Line Models

In vitro models using engineered cell lines are fundamental for studying the initial molecular events of taste recognition. These systems allow for the controlled expression of specific taste receptors, enabling researchers to investigate ligand-receptor interactions in a simplified and reproducible environment.

Calcium Imaging and Reporter Gene Assays

Once taste receptors are successfully expressed in a cell line like HEK293T, their function can be assessed using techniques such as calcium imaging and reporter gene assays.

Calcium imaging is a prevalent method that allows for the real-time visualization of intracellular calcium dynamics following receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. rsc.orgfrontiersin.org Upon binding of a ligand like denatonium (B1200031) or saccharin (B28170) to its receptor, the subsequent G protein signaling cascade leads to the release of calcium from intracellular stores, causing a detectable change in the fluorescence of the dye. nih.gov This change in fluorescence can be monitored using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope, providing a quantitative measure of receptor activation. researchgate.netjneurosci.org This technique has been used to demonstrate that denatonium induces a rapid increase in intracellular calcium in cells expressing specific T2R receptors. frontiersin.org It has also been shown that prolonged exposure to denatonium can lead to a sustained increase in intracellular calcium that is dependent on calcium influx from the extracellular environment. nih.gov

Reporter gene assays offer an alternative method for quantifying receptor activation. In this approach, a reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter that is responsive to changes in intracellular signaling pathways, such as those activated by taste receptors. When a ligand binds to its receptor, the resulting signaling cascade leads to the expression of the reporter gene, and the amount of the reporter protein produced can be measured, providing an indirect measure of receptor activity.

Ex Vivo Gustatory Tissue Preparations

Ex vivo models bridge the gap between the artificial environment of cell lines and the complexity of a whole organism. These preparations involve the use of isolated tissues, allowing for the study of taste cells and their responses in a more physiologically relevant context.

Isolated Taste Bud and Taste Cell Analysis

Researchers can isolate individual taste buds or single taste cells from the tongues of animals. These isolated preparations can then be used for a variety of analyses. Functional calcium imaging can be performed on these isolated cells to record their responses to taste stimuli like denatonium and saccharin. nih.gov Studies using this technique have revealed that there are distinct populations of taste cells within a taste bud; some respond to tastants, while others respond to depolarization with potassium chloride, suggesting different functional roles. nih.govresearchgate.net For example, it was found that taste cells expressing PLCβ2 (a key signaling molecule in taste transduction) respond to taste stimuli, while those expressing SNAP25 (a protein involved in neurotransmitter release) respond to depolarization. researchgate.net

Organotypic Slice Culture Methodologies (e.g., Tracheal Slices)

Organotypic slice cultures involve maintaining the three-dimensional structure of a tissue in culture for an extended period. nih.govnih.gov While commonly used for studying brain tissue, this methodology can be adapted for other tissues containing taste receptors, such as the trachea. Bitter taste receptors (T2Rs) are not only found in the mouth but also in other parts of the body, including the airways. physiology.org Studies using organotypic tracheal slice cultures have shown that TAS2R agonists like denatonium can induce relaxation of airway smooth muscle, suggesting a potential role for these receptors in regulating airway function. physiology.org This ex vivo model allows for the investigation of the physiological responses to bitter compounds in a more intact tissue environment than isolated cells.

In Vivo Animal Models for Taste Research

In vivo animal models are indispensable for understanding how the perception of taste compounds like denatonium and saccharin translates into behavioral responses. These models allow researchers to study taste preferences, aversions, and the underlying neural circuits in a whole organism.

Rodents, such as rats and mice, are commonly used in taste research due to their well-characterized taste systems and the availability of genetic tools. Behavioral tests, such as two-bottle preference tests and brief-access gustometer tests, are employed to assess an animal's preference or aversion to different taste solutions. In a two-bottle preference test, an animal is presented with two drinking bottles, one containing a tastant solution (e.g., saccharin) and the other containing water, and the amount consumed from each bottle is measured. researchgate.net This method has been used to show that nutritional status can alter an animal's preference for saccharin. researchgate.net

Conditioned Taste Aversion Paradigms

Conditioned taste aversion (CTA) is a powerful behavioral paradigm used to study the aversive properties of taste stimuli. This model is predicated on the learned association between a novel taste (the conditioned stimulus, CS) and subsequent malaise (the unconditioned stimulus, US), leading to the avoidance of the taste.

In studies involving denatonium saccharide (DS), a salt combining the bitter denatonium cation and the sweet saccharin anion, the CTA paradigm has been employed to assess its aversive strength in rats. Research has shown that DS functions as a weak aversive stimulus. nih.gov For instance, when rats were presented with a saccharin solution, the addition of DS did not consistently reduce consumption over multiple test days. The aversive effect was more pronounced during shorter access periods when an alternative fluid (water) was available. nih.gov

Further investigations have explored the route of administration in conditioning flavor aversions. Intragastric (IG) infusions of denatonium have been shown to successfully condition a robust flavor aversion, demonstrating that post-oral chemosensory systems can mediate the aversive effects of bitter compounds. nih.gov When a novel flavor was paired with IG infusions of 10 mM denatonium, rats displayed a significant and stable aversion to that flavor in subsequent two-bottle preference tests. nih.gov In contrast, oral consumption of a lower concentration of denatonium (1.25 mM) also conditioned a flavor aversion, highlighting the combined contribution of both oral and post-oral sensory pathways in taste aversion learning. nih.gov

Table 1: Conditioned Taste Aversion Findings for Denatonium

| Compound | Animal Model | Administration Route | Key Finding | Reference |

| Denatonium Saccharide | Rat | Oral | Weak aversive stimulus; inconsistent reduction in saccharin consumption. | nih.gov |

| Denatonium | Rat | Intragastric (10 mM) | Conditioned a robust and stable flavor aversion. | nih.gov |

| Denatonium | Rat | Oral (1.25 mM) | Successfully conditioned a flavor aversion. | nih.gov |

Preference/Avoidance Licking Assays

Preference and avoidance behaviors are often quantified using licking assays, which provide a high-resolution measurement of the palatability of a tastant. These assays can range from two-bottle preference tests, conducted over 24-48 hours, to brief-access tests that measure initial licking responses, minimizing post-ingestive effects.

Studies comparing various rat strains have revealed significant differences in their preference for saccharin, while responses to denatonium were more uniform. nih.gov For example, in 48-hour two-bottle choice tests, strains like the Fischer 344 (F344) showed a higher preference for saccharin compared to strains like the Brown Norway (BN). nih.gov

Brief-access licking tests have been crucial in characterizing the taste phenotypes of genetically modified animals. In mice, these tests have shown that the rejection threshold for denatonium is significantly higher than the apparent recognition threshold, indicating an innate tolerance to this bitter compound. plos.org Furthermore, prolonged forced exposure to denatonium has been shown to increase the rejection threshold, demonstrating acquired tolerance. plos.org

Table 2: Licking Behavior in Response to Denatonium and Saccharin

| Compound | Animal Model | Assay Type | Key Finding | Reference |

| Saccharin | Rat (Multiple Strains) | 48-h Two-Bottle Preference | Significant strain differences in preference. | nih.gov |

| Denatonium | Rat (Multiple Strains) | 48-h Two-Bottle Preference | No significant strain differences in preference. | nih.gov |

| Denatonium | Mouse | Brief-Access Licking | Rejection threshold is higher than recognition threshold (innate tolerance). | plos.org |

| Denatonium | Mouse | Brief-Access Licking after Prolonged Exposure | Increased rejection threshold (acquired tolerance). | plos.org |

Electrophysiological Recordings in Peripheral Nerves and Central Nuclei

Electrophysiological recordings provide direct measures of the neural responses to taste stimuli, from the level of individual taste receptor cells to the gustatory nerves that transmit taste information to the brain. Techniques such as patch-clamp recordings from isolated taste cells and integrated recordings from the chorda tympani and glossopharyngeal nerves are commonly used.

Recordings from taste receptor cells have shown that denatonium induces an increase in intracellular calcium ([Ca2+]i). physiology.orgnih.gov While initial, brief exposure to denatonium causes Ca2+ release from intracellular stores, prolonged exposure leads to a sustained increase in [Ca2+]i that is dependent on Ca2+ influx through store-operated channels (SOCs). physiology.orgnih.gov This suggests a complex temporal dynamic in the cellular response to bitter stimuli.

Studies on the transient receptor potential cation channel subfamily M member 5 (TRPM5), a key component in the transduction of bitter, sweet, and umami tastes, have shown that while it is crucial for the perception of these tastes, it is not the sole pathway. The bitter compound quinine (B1679958) has been found to inhibit TRPM5 currents, providing a molecular basis for bitter-sweet taste interactions. nih.gov In contrast, denatonium benzoate (B1203000) has a significantly weaker inhibitory effect on TRPM5 currents, suggesting different mechanisms of action for different bitter compounds at the level of this ion channel. nih.gov

Table 3: Electrophysiological Responses to Denatonium

| Preparation | Technique | Stimulus | Key Finding | Reference |

| Isolated Taste Receptor Cells | Calcium Imaging | Denatonium | Prolonged exposure induces sustained Ca2+ influx via store-operated channels. | physiology.orgnih.gov |

| Heterologous Expression System | Patch-Clamp Recording | Denatonium Benzoate | Approximately 100-fold weaker inhibitory effect on TRPM5 currents compared to quinine. | nih.gov |

Genetic Models (e.g., Knockout Mice for Taste Transduction Components like Trpm5)

The development of genetic models, particularly knockout mice lacking specific components of the taste transduction pathway, has been a cornerstone of modern taste research. The Trpm5 knockout (Trpm5-/-) mouse has been extensively used to investigate the role of this ion channel in bitter and sweet taste perception.

Behavioral studies with Trpm5-/- mice have consistently shown that while their responses to bitter and sweet compounds are severely impaired, they are not completely abolished. pnas.orgoup.com In two-bottle preference tests, Trpm5 null mice exhibit a greatly reduced, but still present, aversion to denatonium compared to their wild-type littermates. oup.com Similarly, their preference for sweet compounds like saccharin is diminished but not eliminated. pnas.org

These findings from Trpm5 knockout models have been pivotal in establishing the existence of TRPM5-independent taste transduction pathways. pnas.orgoup.com Further research has identified another related channel, TRPM4, as also being required for normal bitter and sweet taste signaling. Mice lacking both TRPM4 and TRPM5 show a complete loss of behavioral and nerve responses to these taste stimuli. pnas.org

Table 4: Taste Responses in Wild-Type vs. Trpm5 Knockout Mice

| Compound | Response Type | Wild-Type Mice | Trpm5 Knockout Mice | Reference |

| Denatonium | Two-Bottle Preference | Strong Aversion | Greatly Reduced Aversion | oup.com |

| Saccharin | Two-Bottle Preference | Strong Preference | Diminished Preference | pnas.org |

| Denatonium | Gustatory Nerve Response | Robust Response | Greatly Diminished Response | oup.com |

| Saccharin | Gustatory Nerve Response | Robust Response | Absent or Greatly Reduced Response | pnas.org |

Molecular Biology Techniques in Taste Receptor Research

Molecular biology has revolutionized our understanding of taste by allowing for the identification and functional characterization of the receptors and downstream signaling molecules involved in taste perception.

Gene Knockout and Knock-in Models for Taste Receptor Deconvolution

While single-gene knockout models like the Trpm5-/- mouse have been informative, more complex genetic manipulations are now being used to deconvolve the functions of the large family of TAS2R genes. Given that many bitter compounds can activate multiple TAS2Rs, and many TAS2Rs can be activated by multiple compounds, understanding the specific contribution of each receptor is a significant challenge.

Recent studies have utilized CRISPR/Cas9 gene-editing technology to create mice with mutations in a cluster of Tas2r genes. nih.gov In one such study, a mutation in the Tas2r104/Tas2r105/Tas2r114 gene cluster resulted in a loss of taste perception to denatonium benzoate. nih.gov This finding provides strong evidence for the essential role of one or more of these specific receptors in the detection of denatonium. These multi-gene knockout models are invaluable tools for dissecting the complex coding of bitter taste.

Table 6: Behavioral Effects of Tas2r Gene Cluster Knockout in Mice

| Genetic Modification | Compound | Behavioral Test | Outcome | Reference |

| Mutation in Tas2r104/Tas2r105/Tas2r114 cluster | Denatonium Benzoate | Two-Bottle Preference Test | Loss of taste perception (aversion). | nih.gov |

Optogenetic and Chemogenetic Approaches to Modulate Taste Circuitry

Advanced neuroscience tools, including optogenetics and chemogenetics, provide powerful methodologies for dissecting the neural circuits that underlie the perception of bitter and sweet tastes, such as those elicited by denatonium and saccharin. These techniques allow for the precise control of specific neuronal populations, enabling researchers to establish causal relationships between neural activity and taste-related behaviors.

Optogenetics utilizes light to control genetically modified neurons that express light-sensitive ion channels, such as channelrhodopsin (ChR2). By delivering targeted light stimulation, researchers can activate or inhibit specific taste receptor cells or downstream neurons in the gustatory pathway. For instance, studies have employed optogenetics to stimulate sour-sensitive (Type III) taste cells, which in turn modulates the nerve responses to sweet and bitter compounds. nih.gov This approach has demonstrated that activating these specific cells can decrease taste responses to sweet and bitter stimuli, suggesting a complex interaction and modulation of taste signals within the taste bud itself before transmission to the brain. nih.gov In research on Drosophila, optogenetic activation of bitter-sensing neurons has been shown to be a sufficient conditioning stimulus to induce aversive taste memories, mimicking the effect of the bitter compound quinine. nih.gov This highlights the capability of optogenetics to investigate the central brain circuits responsible for forming taste-related memories. nih.gov

Chemogenetics , particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offers another method for remotely controlling neuronal activity. nih.govuci.edu This approach involves introducing engineered G-protein coupled receptors into specific cell types. These receptors are inert to endogenous ligands but can be activated by a synthetic small molecule, such as clozapine-N-oxide (CNO). nih.govuci.edu The activation of these receptors can either excite or inhibit the target neurons over a longer timescale than is typical with optogenetics. nih.gov In the context of taste research, DREADDs have been instrumental in studying conditioned taste aversion. uci.edufrontiersin.orgnih.gov For example, by expressing inhibitory DREADDs in neurons associated with memory formation, researchers can transiently silence these neurons after a taste experience and observe the effect on memory retrieval, thereby identifying the specific neural ensembles critical for taste learning. nih.govuci.edu

Together, these technologies allow for the deconstruction of the complex neural pathways involved in taste perception, from the initial detection of compounds like denatonium and saccharin at the periphery to the processing and behavioral responses orchestrated by the central nervous system. nih.govfrontiersin.org

Analytical Chemistry Techniques for Compound Detection and Quantification in Research Matrices

The accurate detection and quantification of denatonium and saccharin in various research matrices—ranging from consumer products to biological fluids—are crucial for both quality control and scientific investigation. nih.govnih.gov A suite of sophisticated analytical chemistry techniques is employed for this purpose, primarily centered around chromatographic and spectroscopic methods.

Chromatographic Separations (e.g., HPLC, UHPLC, GC-MS, UHPSFC)

Chromatography is the cornerstone for separating denatonium and saccharin from complex mixtures, ensuring that subsequent quantification is accurate and free from interference.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of both denatonium benzoate and saccharin. nih.govresearchgate.netresearchgate.net HPLC methods, often using reversed-phase C18 columns, can effectively separate these compounds from other components in a sample. nih.govies.gov.pl For denatonium benzoate, HPLC with photodiode array (PDA) detection is a common approach, allowing for its quantification in materials like plastics and denatured spirits. ies.gov.plpolymersolutions.com The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent such as acetonitrile. nih.govies.gov.plsielc.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times and improved resolution and sensitivity. thermofisher.comresearchgate.net UHPLC, often coupled with tandem mass spectrometry (UHPLC-MS/MS), is a powerful tool for the simultaneous determination of multiple sweeteners, including saccharin, in complex food and beverage matrices. researchgate.net This method provides high sensitivity and specificity, enabling the detection of trace amounts of the compounds. thermofisher.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique, particularly for the analysis of saccharin. nih.govresearchgate.net Because saccharin is not inherently volatile, a derivatization step, such as methylation or silylation, is often required to convert it into a form suitable for GC analysis. nih.govresearchgate.netnih.gov GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte. nih.govhmdb.ca It has been successfully used to determine saccharin in biological fluids and food products. nih.govresearchgate.net

The table below summarizes typical chromatographic conditions used for the analysis of denatonium and saccharin.

| Technique | Analyte | Column Type | Mobile Phase/Carrier Gas | Detection Method | Reference |

|---|---|---|---|---|---|

| HPLC | Denatonium Benzoate | Primesep SB (Mixed-Mode) | Gradient of Acetonitrile and Ammonium Formate buffer (pH 3.0) | UV (260 nm) | sielc.com |

| HPLC | Saccharin | C18 | Isocratic mixture of Phosphate Buffer and Acetonitrile | Diode Array Detector (DAD) | nih.gov |

| UHPLC-MS/MS | Saccharin & other sweeteners | Not specified | Electrospray ionization (ESI) in negative ion mode | Tandem Mass Spectrometry | researchgate.net |

| GC-MS | Saccharin (as methyl derivative) | Not specified | Not specified | Mass Spectrometry (Fragmentography) | nih.gov |

Spectroscopic Identification (e.g., UV, MS, NMR)

Spectroscopic techniques are indispensable for both the identification and quantification of denatonium and saccharin, often used in conjunction with chromatographic separation.

UV-Visible Spectrophotometry is a straightforward and cost-effective method for quantifying saccharin. scielo.brneliti.comajrconline.org The method is based on measuring the absorbance of the compound at a specific wavelength. For saccharin, the maximum absorbance is often measured around 267.5 nm. neliti.com Derivative spectrophotometry can be employed to enhance specificity and resolve overlapping spectra in complex samples. scielo.br While effective, UV detection can be susceptible to interference from other UV-active compounds in the sample matrix. unl.edu For denatonium benzoate, UV detection is commonly set at 210 nm or 260 nm following HPLC separation. sielc.comresearchgate.net

Mass Spectrometry (MS) provides definitive structural information and is frequently coupled with HPLC or GC. nih.govies.gov.pl In LC-MS, techniques like electrospray ionization (ESI) are used to generate ions from the analytes, which are then separated by their mass-to-charge ratio. researchgate.neties.gov.pl This allows for highly selective and sensitive quantification. The presence of denatonium benzoate in samples has been confirmed by collecting the HPLC peak and analyzing it via MS. nih.govies.gov.pl Similarly, GC-MS provides a unique fragmentation pattern for derivatized saccharin, serving as a molecular fingerprint for its identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural elucidation of compounds. While less common for routine quantification due to lower sensitivity compared to MS, NMR is invaluable in research settings for confirming the chemical structure of denatonium, saccharin, and any related impurities or degradation products.

The following table details key spectroscopic data for the identification of these compounds.

| Technique | Analyte | Key Data/Parameter | Reference |

|---|---|---|---|

| UV Spectrophotometry | Saccharin | Maximum Absorbance (λmax) at ~267.5 nm | neliti.com |

| UV Spectrophotometry | Saccharin | Maximum Absorbance (λmax) at 235 nm | ajrconline.org |

| HPLC-UV | Denatonium Benzoate | Detection Wavelength at 260 nm | sielc.com |

| LC-MS | Denatonium Benzoate | Positive Electrospray Ionization (ES+) | ies.gov.pl |

Electrochemical and Biosensor-based Detection Methods

Emerging detection technologies based on electrochemical principles and biosensors offer promising alternatives for the rapid and sensitive analysis of denatonium and saccharin. mdpi.cominsuf.org

Electrochemical Sensors provide a sensitive, fast, and cost-effective means of detection. mdpi.com For saccharin, cyclic voltammetry is a technique that has been explored. peacta.org By using a modified glassy carbon electrode, such as one enhanced with carbon nanotubes, the electrochemical behavior of sodium saccharin can be studied to determine its concentration. peacta.org These sensors work by measuring the current response resulting from the oxidation or reduction of the target analyte at the electrode surface. mdpi.compeacta.org

Biosensors represent a novel approach that leverages biological recognition elements for highly specific detection. For bitter compounds like denatonium, biosensors can be developed using taste receptor cells or engineered proteins that specifically bind to these molecules. worldscientific.com For instance, a biosensor based on a Light Addressable Potentiometric Sensor (LAPS) has been used to record the extracellular potential changes of single taste bud cells in response to denatonium. worldscientific.comscience.gov These cell-based biosensors can offer high specificity and provide functional information about the interaction between the compound and its biological target. worldscientific.comresearchgate.net While still largely in the research and development phase, these sensor-based methods hold potential for future applications in food quality control and environmental monitoring. researchgate.netinsuf.org

Theoretical Frameworks and Models of Taste Perception Involving Denatonium and Saccharin

Labeled Line vs. Cross-Fiber Pattern Theories in Bitter/Sweet Coding

The neural coding of taste, including the perception of bitterness from denatonium (B1200031) and the sweet and bitter notes of saccharin (B28170), is primarily understood through two main theories: the labeled line model and the cross-fiber pattern model. fz-juelich.denih.govnih.gov

The labeled line theory posits that each taste quality (sweet, bitter, sour, salty, umami) is detected by specialized taste receptor cells that are tuned to a specific taste modality. nih.govyoutube.com These cells then transmit this information through dedicated neural pathways, or "labeled lines," to specific regions of the brain responsible for processing that particular taste. nih.govnih.gov In this model, the perception of bitterness from denatonium would be signaled by the activation of a distinct set of taste receptor cells expressing bitter taste receptors (TAS2Rs) and their corresponding dedicated neurons. nih.gov Similarly, the sweetness of saccharin would be encoded by a separate labeled line originating from cells expressing sweet taste receptors (T1R2/T1R3). The bitter aftertaste of saccharin would, in turn, activate the bitter-specific labeled lines. Evidence supporting this model comes from studies showing that most primary sensory ganglion neurons are tuned to a single taste quality, suggesting a direct and specific transmission of taste information from the tongue. nih.gov

While the labeled line model has gained significant support from the discovery of specific taste receptors for each modality, the reality of taste coding is likely a combination of both theories. fz-juelich.denih.gov There is evidence for both narrowly tuned "specialist" fibers that align with the labeled line model, and broadly tuned "generalist" fibers that support the cross-fiber pattern theory. nih.gov The initial perception of a distinct taste quality may be primarily handled by labeled lines, while the nuances and complexities of taste, such as the lingering bitterness of saccharin, might be better explained by the integration of information across multiple neural fibers.

Receptor Deorphanization and Functional Selectivity Concepts

The identification and characterization of taste receptors, a process known as receptor deorphanization , has been crucial in understanding how compounds like denatonium and saccharin are perceived. Before the discovery of the T1R and T2R families of taste receptors, the mechanisms of sweet and bitter taste were largely unknown.

Denatonium's intensely bitter taste is now understood to be mediated by its interaction with several members of the TAS2R family of G protein-coupled receptors (GPCRs). Functional expression studies have "deorphanized" specific TAS2Rs by identifying them as receptors for denatonium. For instance, denatonium is a known agonist for TAS2R4 and TAS2R10, among others. The fact that denatonium can activate multiple TAS2Rs is an example of the broad tuning of some bitter taste receptors.

Saccharin presents a more complex case of functional selectivity , as it interacts with both sweet and bitter taste receptors. Its sweet taste is mediated by the T1R2/T1R3 heterodimeric receptor. nih.gov However, at higher concentrations, saccharin also activates specific bitter taste receptors, namely hTAS2R31 and hTAS2R43, leading to its characteristic bitter aftertaste. This dual activity highlights the ability of a single ligand to interact with multiple, distinct receptor types, leading to a complex taste perception.

Furthermore, saccharin exhibits functional selectivity at the sweet taste receptor itself through allosteric modulation . At lower concentrations, saccharin binds to an orthosteric site on the T1R2 subunit, activating the receptor and eliciting a sweet taste. nih.gov However, at higher concentrations, it can also bind to one or more allosteric inhibitory sites on both the T1R2 and T1R3 subunits. nih.gov This binding to a secondary, allosteric site can inhibit the receptor's response to other sweeteners, and even to saccharin itself, contributing to its complex dose-dependent taste profile. nih.gov

The deorphanization of these receptors and the elucidation of their functional selectivity for denatonium and saccharin have provided a molecular basis for understanding their distinct taste profiles.

Predictive Modeling of Taste Interactions

Predictive modeling of taste interactions aims to use computational approaches to forecast the sensory properties of molecules, including the bitterness of denatonium and the sweet and bitter tastes of saccharin. These models often rely on machine learning algorithms and quantitative structure-activity relationship (QSAR) principles.

QSAR models attempt to correlate the chemical structure of a molecule with its biological activity, in this case, its taste. nih.govjocpr.com For bitter compounds like denatonium, QSAR models can be developed by analyzing a dataset of molecules with known bitterness thresholds. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., size, shape, hydrophobicity, electronic properties), to build a mathematical equation that can predict the bitterness of new, untested compounds. nih.govjocpr.com

For a compound with a dual taste like saccharin, predictive modeling is more complex. Separate models can be built to predict its sweetness and bitterness independently. Machine learning models, such as Random Forest and Support Vector Machines, have been trained on large datasets of sweet and bitter compounds to classify new molecules based on their structural features. These models can learn the complex relationships between chemical structure and taste perception.

| Model Type | Compound(s) | Key Findings/Performance |

| Machine Learning (BitterSweet models) | General bitter and sweet compounds | Demonstrated the ability to predict the taste of molecules in large chemical datasets like FlavorDB and DrugBank. |

| QSAR for Bitter Peptides | Di-, tri-, and tetrapeptides | Successfully built models to predict the bitter taste threshold using integrated amino acid descriptors. nih.gov |

| Machine Learning (BitterMasS) | General bitter compounds | Developed models to predict bitterness directly from mass spectrometry data, bypassing the need for full structural elucidation. acs.org |

These predictive models are valuable tools in the food and pharmaceutical industries for screening new compounds for their taste properties, potentially identifying novel sweeteners with reduced bitterness or developing bitter blockers.

Computational Chemistry Approaches to Ligand-Receptor Binding and Taste Activity

Computational chemistry provides powerful tools to investigate the interactions between taste ligands like denatonium and saccharin and their respective receptors at an atomic level. Techniques such as molecular docking and homology modeling are used to predict and analyze the binding of these compounds to taste receptors.

Homology modeling is often the first step, as the precise experimental structures of most taste receptors are not yet available. In this approach, the three-dimensional structure of a taste receptor is predicted based on the known structure of a related protein, such as other G protein-coupled receptors.

Once a model of the receptor is built, molecular docking simulations can be used to predict the preferred binding pose and affinity of a ligand within the receptor's binding pocket. nih.gov For denatonium , docking studies with models of TAS2R receptors can help identify the key amino acid residues that are involved in its binding and activation of the receptor. nih.gov These studies can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the denatonium-receptor complex. nih.gov

For saccharin , computational studies have been instrumental in understanding its dual taste. Docking simulations have been performed with models of the sweet taste receptor T1R2/T1R3 to identify its binding site in the Venus Flytrap Module (VFTM) of the T1R2 subunit. researchgate.net These models can also help to elucidate the binding of saccharin to the allosteric inhibitory sites. nih.gov Similarly, docking saccharin into homology models of the bitter taste receptors hTAS2R31 and hTAS2R43 can provide insights into the molecular basis of its bitter aftertaste.

| Compound | Receptor(s) | Computational Findings |

| Denatonium | TAS2R13 | Docking studies suggest that the binding affinity is comparable to other known agonists of this receptor. nih.gov |

| Saccharin | T1R2/T1R3 (sweet) | Molecular docking has identified the binding pocket within the VFTM of the T1R2 subunit. researchgate.net |

| Saccharin | hTAS2R31, hTAS2R43 (bitter) | The activation of these receptors by saccharin is thought to be responsible for its bitter aftertaste. |

These computational approaches not only provide a deeper understanding of the molecular mechanisms of taste perception but also guide the design of novel taste modifiers, such as sweeteners with improved taste profiles or effective bitter blockers.

Emerging Research Frontiers and Future Directions in the Study of Denatonium and Saccharin

The study of the intensely bitter compound denatonium (B1200031) and the dual sweet-bitter compound saccharin (B28170) is rapidly moving beyond traditional taste science. Emerging research is leveraging advanced technologies to explore their interactions with taste receptors throughout the body, develop new methods for taste modulation, and uncover their broader physiological significance. These frontiers promise to deepen our understanding of chemosensation and its impact on human health.

常见问题

Q. How are bitterness thresholds of denatonium salts quantified in laboratory settings?

Bitterness thresholds are determined using human sensory panels, where subjects taste progressively diluted solutions until the compound becomes undetectable. For denatonium saccharide, thresholds are as low as 0.01 ppm, while denatonium benzoate requires 0.05 ppm . Methodologies adhere to psychophysical protocols, such as forced-choice testing, to minimize subjective bias. Statistical validation (e.g., probit analysis) ensures reproducibility .

Q. What analytical techniques detect trace concentrations of denatonium and saccharine in environmental samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, offering sensitivity for parts-per-billion detection. For example, deuterium-labeled denatonium analogs enable precise quantification via isotopic distribution analysis . Saccharine removal rates in wastewater (e.g., 77–121% variability) are monitored using reverse-phase HPLC coupled with UV detection .

Q. How do researchers standardize experimental designs for taste receptor studies involving bitter compounds?

In vitro assays using transfected HEK cells expressing human T2R receptors are common. In vivo, single-cell recordings from rodent taste buds (e.g., responsive to denatonium, quinine, or saccharine) assess receptor specificity. Cross-species comparisons require controlled delivery systems (e.g., gustometers) to eliminate confounding variables .

Advanced Research Questions

Q. What methodologies resolve discrepancies in denatonium’s aversive efficacy across species?

Contradictory results (e.g., red deer vs. rodents) arise from differences in experimental design:

- Dose-response variability : Deer studies use field-treated foliage (1–100 ppm denatonium), whereas lab rodents receive direct oral administration .

- Behavioral endpoints : Aversion is measured via consumption reduction in deer versus conditioned taste aversion in rodents. Meta-analyses comparing EC50 values across species are recommended .

Q. How can green chemistry principles optimize denatonium synthesis?

Sustainable protocols replace traditional alkylation with lidocaine derivatives. For example, benzyl chloride and catalyst-driven reactions yield denatonium benzoate, followed by ion exchange with saccharinate anions. Solvent-free conditions and atom economy (e.g., 85% yield) reduce waste. Products are verified via FTIR and NMR .

Q. What experimental models elucidate receptor-level interactions of denatonium and saccharine?

Heterologous expression systems (e.g., HEK293 cells) express chimeric T2R receptors. Calcium imaging identifies agonists, while mutagenesis pinpoints binding residues. For saccharine, dual sweet-bitter receptor activation (e.g., T1R2/T2R cross-talk) is studied using knockout mice .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。